L-Inosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

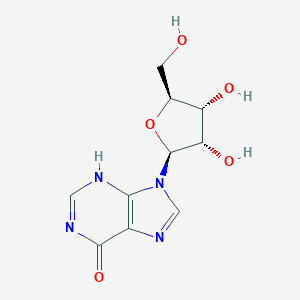

L-Inosine is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Inosine typically involves multiple steps. The process begins with the preparation of the sugar moiety, followed by the attachment of the purine base. Common reagents used in these reactions include protective groups to safeguard reactive hydroxyl groups and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like crystallization, chromatography, or recrystallization.

Análisis De Reacciones Químicas

Metabolic Degradation Pathways

Inosine undergoes sequential catabolism:

-

Cleavage to Hypoxanthine : Purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine and ribose-1-phosphate.

-

Oxidation to Xanthine : Hypoxanthine is oxidized by xanthine oxidase (XO) via a two-step process involving intermediate formation.

-

Final Conversion to Uric Acid : Xanthine oxidase further oxidizes xanthine to uric acid, a key antioxidant in humans .

Base Pairing Interactions in RNA

Inosine's flexible hydrogen-bonding capacity allows non-canonical base pairing during reverse transcription. A 2024 study quantified thermodynamic stability of inosine-containing duplexes :

| Base Pair | Tm (°C) | −ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/kmol) |

|---|---|---|---|---|

| rI/dA | 38.1 | 7.6 | 58.4 | 163.7 |

| rI/dT | 42.2 | 8.6 | 72.6 | 206.1 |

| rI/dC | 48.3 | 10.8 | 93.7 | 267.1 |

| rI/dG | 35.8 | 7.1 | 65.8 | 189.2 |

Key findings:

-

Inosine pairs preferentially with cytosine (Tm=48.3°C) due to stronger hydrogen bonding.

-

I/G mismatches exhibit lower stability (Tm=35.8°C) but are tolerated in clustered inosine contexts .

-

Reverse transcriptases (e.g., HIV-1-RT) show enzyme-specific decoding biases for inosine-modified RNA .

Transport Mechanisms

Inosine crosses cell membranes via:

-

Equilibrative nucleoside transporters (ENTs) : Passive diffusion driven by concentration gradients.

-

Concentrative nucleoside transporters (CNTs) : Sodium-dependent active transport .

This synthesis of biochemical data highlights L-Inosine's dual role as a metabolic intermediary and a modulator of nucleic acid interactions, with implications for therapeutic targeting and molecular biology applications.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

L-Inosine has shown promise in treating neurodegenerative diseases and enhancing cognitive function. Research indicates that it may reduce neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Case Studies

- Alzheimer’s Disease : In a study involving rats with streptozotocin-induced AD, this compound administration prevented memory deficits and weight loss by increasing brain-derived neurotrophic factor (BDNF) levels and anti-inflammatory cytokines .

- Parkinson’s Disease : Inosine treatment has been linked to improvements in motor functions post-neurological injuries and in models of PD .

Cancer Immunotherapy

Recent findings suggest that this compound enhances the efficacy of cancer immunotherapy by modulating the immune response. It has been demonstrated to augment tumor immunogenicity and improve the survival of patients undergoing immune checkpoint blockade (ICB) therapy.

Data Table: Inosine in Cancer Treatment

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Mager et al. (2020) | Various cancers | Inosine + ICB | Enhanced T-cell infiltration and improved survival rates |

| Nature Communications (2022) | Melanoma | Inosine + nivolumab | Increased overall survival (OS) from 22 to 33 months for high inosine levels |

| Nature Reviews (2023) | Triple-negative breast cancer | Inosine + anti-PDL1 antibody | Complete remission in 50% of treated mice |

Cardiovascular Health

This compound has cardioprotective properties that can alleviate conditions such as atherosclerosis and mitochondrial diseases. It appears to enhance endothelial function and reduce platelet aggregation.

Case Studies

- Atherosclerosis : In hypercholesterolemic rats, this compound improved endothelial nitric oxide synthase (eNOS) activity and reduced inflammatory markers associated with atherosclerosis .

- Mitochondrial Disease : A combination of this compound and febuxostat was shown to enhance cellular ATP levels in patients with mitochondrial cardiomyopathy .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory effects, making it a candidate for treating various infectious diseases and inflammatory conditions.

Data Table: Inosine in Immunomodulation

Metabolic Regulation

In addition to its therapeutic roles, this compound serves as an alternative energy source for T cells under nutrient-deprived conditions, enhancing their growth and function.

Key Findings

Mecanismo De Acción

The mechanism of action of L-Inosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other nucleosides and nucleotides, such as adenosine, guanosine, and cytidine. These compounds share a similar structure, with a purine or pyrimidine base attached to a sugar moiety.

Uniqueness

What sets L-Inosine apart is its specific configuration and the presence of multiple hydroxyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Actividad Biológica

L-Inosine, a purine nucleoside, has garnered attention for its multifaceted biological activities. It plays a crucial role in various metabolic pathways and exhibits significant therapeutic potential across multiple domains, including immunology, neurology, and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is a naturally occurring nucleoside derived from the metabolism of adenosine. It is involved in purine metabolism and serves as a precursor for the synthesis of adenosine triphosphate (ATP). In addition to its metabolic roles, this compound functions as a signaling molecule that can modulate various physiological processes.

This compound exerts its effects through several mechanisms:

- Metabolic Rewiring in T Cells : Recent studies indicate that effector T cells can utilize inosine as an alternative carbon source for energy production in glucose-deprived environments. This metabolic flexibility supports T cell growth and function during immune responses .

- Immunomodulation : this compound has been shown to influence immune responses by modulating cytokine production. For instance, it can suppress tumor necrosis factor-alpha (TNF-α) and enhance interleukin-10 (IL-10) production in inflammatory contexts .

- Neuroprotective Effects : In neurodegenerative models, this compound has demonstrated the ability to improve cognitive functions and reduce oxidative stress by enhancing brain-derived neurotrophic factor (BDNF) levels .

Therapeutic Applications

This compound's diverse biological activities have led to its investigation in various therapeutic contexts:

1. Infectious Diseases

This compound has shown promise in enhancing immune responses against viral infections. A study indicated that inosine pranobex (a formulation containing inosine) reduced case-fatality rates in SARS-CoV-2-positive patients and improved outcomes in influenza-infected mice .

2. Inflammatory Diseases

In animal models of liver injury and inflammation, this compound administration resulted in decreased inflammatory cytokines and improved liver function . It also exhibited protective effects against colitis by activating specific receptor pathways .

3. Neurological Disorders

Research has demonstrated that this compound can mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease by promoting neuroprotection and cognitive function recovery through various signaling pathways .

Case Studies

The following table summarizes key findings from recent studies investigating the biological activity of this compound across different conditions:

| Study Focus | Model/Condition | Key Findings | Reference |

|---|---|---|---|

| Viral Infections | SARS-CoV-2 patients | Reduced case-fatality rate with inosine pranobex | Beran et al., 2020 |

| Liver Injury | LPS-injected mice | Suppressed inflammatory cytokines | Guo et al., 2021 |

| Neurodegeneration | Streptozotocin-induced Alzheimer's rats | Prevented memory deficits; increased BDNF levels | Teixeira et al., 2022 |

| Inflammatory Bowel Disease | DSS-induced colitis mice | Protected intestinal function; activated PPAR-γ | Li et al., 2021 |

| Cancer Immunotherapy | B16 melanoma model | Enhanced tumor immunogenicity with inosine | Wu et al., 2022 |

Propiedades

IUPAC Name |

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-DEGSGYPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.